molecular formula C32H33NO3 B10827823 7-(Benzyloxy)-1-[4-(benzyloxy)benzyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

7-(Benzyloxy)-1-[4-(benzyloxy)benzyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B10827823
M. Wt: 479.6 g/mol
InChI Key: HZBGXMAYXSMTBE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SG-005 involves multiple steps, starting from the appropriate isoquinoline derivatives. The key steps include:

Industrial Production Methods

Industrial production of SG-005 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

SG-005 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, reduced isoquinoline derivatives, and various substituted isoquinolines .

Scientific Research Applications

SG-005 has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying isoquinoline derivatives and their reactions.

    Biology: Investigated for its role in inhibiting two-pore channel 2 (TPC2) and its effects on cellular processes.

    Medicine: Explored for its antiproliferative properties against cancer cells, making it a potential candidate for cancer therapy.

    Industry: Utilized in the development of new pharmaceuticals and chemical intermediates .

Mechanism of Action

SG-005 exerts its effects by selectively inhibiting two-pore channel 2 (TPC2). This inhibition disrupts calcium ion signaling within cells, leading to antiproliferative effects. The compound targets TPC2 channels, which are involved in various cellular processes, including endolysosomal trafficking and autophagy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of SG-005

SG-005 stands out due to its high selectivity and potency as a TPC2 inhibitor. Its unique structure, with benzyloxy and methoxy substitutions, contributes to its enhanced biological activity and specificity compared to other similar compounds .

Properties

Molecular Formula

C32H33NO3

Molecular Weight

479.6 g/mol

IUPAC Name

6-methoxy-2-methyl-7-phenylmethoxy-1-[(4-phenylmethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C32H33NO3/c1-33-18-17-27-20-31(34-2)32(36-23-26-11-7-4-8-12-26)21-29(27)30(33)19-24-13-15-28(16-14-24)35-22-25-9-5-3-6-10-25/h3-16,20-21,30H,17-19,22-23H2,1-2H3

InChI Key

HZBGXMAYXSMTBE-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC

Origin of Product

United States

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